molecular formula C27H18BrN3 B3249099 2-(Biphenyl-4-yl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine CAS No. 1911641-83-2

2-(Biphenyl-4-yl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine

Cat. No. B3249099
CAS RN: 1911641-83-2
M. Wt: 464.4 g/mol
InChI Key: XTSYSYAUVJMZOP-UHFFFAOYSA-N
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Description

2-(Biphenyl-4-yl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine, also known as BPT, is a chemical compound that has attracted significant attention in scientific research due to its unique properties. BPT is a triazine-based compound that exhibits significant fluorescence and has been used in various applications, including biological imaging and sensing, as well as in the development of organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-(Biphenyl-4-yl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine is not well understood. However, it is believed that the fluorescence of this compound is due to the presence of conjugated pi systems within the molecule. The fluorescence of this compound can be quenched by the presence of certain molecules, making it an ideal candidate for use in biosensors.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and has low cytotoxicity, making it an ideal candidate for use in biological applications.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 2-(Biphenyl-4-yl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine is its significant fluorescence, making it an ideal candidate for use in fluorescence microscopy and imaging. This compound is also non-toxic and has low cytotoxicity, making it an ideal candidate for use in biological applications. However, one of the significant limitations of this compound is its limited solubility in water, making it challenging to use in aqueous solutions.

Future Directions

There are several future directions for the use of 2-(Biphenyl-4-yl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine in scientific research. One potential application is in the development of biosensors for the detection of various biomolecules. Another potential application is in the development of OLEDs for use in displays and lighting. Additionally, this compound could be used in the development of novel materials for use in various applications, including drug delivery and tissue engineering.
Conclusion:
In conclusion, this compound is a unique chemical compound that has attracted significant attention in scientific research due to its unique properties. This compound has been extensively used in biological imaging and sensing, as well as in the development of OLEDs. While the mechanism of action of this compound is not well understood, it has been shown to be non-toxic and has low cytotoxicity, making it an ideal candidate for use in biological applications. There are several future directions for the use of this compound in scientific research, including the development of biosensors and novel materials.

Scientific Research Applications

2-(Biphenyl-4-yl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine has been extensively used in scientific research due to its unique properties. One of the most significant applications of this compound is in the field of biological imaging and sensing. This compound exhibits significant fluorescence, making it an ideal candidate for use in fluorescence microscopy and imaging. This compound has also been used in the development of biosensors for the detection of various biomolecules, including proteins, DNA, and RNA.

properties

IUPAC Name

2-(4-bromophenyl)-4-phenyl-6-(4-phenylphenyl)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18BrN3/c28-24-17-15-23(16-18-24)27-30-25(21-9-5-2-6-10-21)29-26(31-27)22-13-11-20(12-14-22)19-7-3-1-4-8-19/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSYSYAUVJMZOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=CC=C4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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